Ethylcarbamic acid piperidin-4-yl ester hydrochloride
CAS No.: 955027-89-1
Cat. No.: VC2723106
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955027-89-1 |
|---|---|
| Molecular Formula | C8H17ClN2O2 |
| Molecular Weight | 208.68 g/mol |
| IUPAC Name | piperidin-4-yl N-ethylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
| Standard InChI Key | HUTYDZJMLPYJCM-UHFFFAOYSA-N |
| SMILES | CCNC(=O)OC1CCNCC1.Cl |
| Canonical SMILES | CCNC(=O)OC1CCNCC1.Cl |
Introduction
Chemical Properties and Structure
Ethylcarbamic acid piperidin-4-yl ester hydrochloride (CAS No. 955027-89-1) is a carbamate derivative with a molecular formula of C8H17ClN2O2 and a molecular weight of 208.68 g/mol. The compound features a piperidine ring with a carbamate group attached at the 4-position, forming an ester linkage. The ethyl group is attached to the nitrogen of the carbamate functional group, and the molecule exists as a hydrochloride salt, which enhances its stability and solubility properties in certain solvents.
The IUPAC name for this compound is piperidin-4-yl N-ethylcarbamate hydrochloride, which accurately describes its structural components. The compound's structure can be represented by the SMILES notation: CCNC(=O)OC1CCNCC1.Cl, indicating the ethyl group (CC), the carbamate linkage (NC(=O)O), and the piperidine ring (C1CCNCC1) with the hydrochloride component (.Cl).
Chemical Identifiers and Properties
The following table presents the key chemical identifiers and properties of ethylcarbamic acid piperidin-4-yl ester hydrochloride:
| Property | Value |
|---|---|
| CAS No. | 955027-89-1 |
| Molecular Formula | C8H17ClN2O2 |
| Molecular Weight | 208.68 g/mol |
| IUPAC Name | piperidin-4-yl N-ethylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
| Standard InChIKey | HUTYDZJMLPYJCM-UHFFFAOYSA-N |
| SMILES | CCNC(=O)OC1CCNCC1.Cl |
| PubChem Compound | 68432267 |
This comprehensive set of identifiers enables precise identification and referencing of the compound in chemical databases and scientific literature.
Structural Comparison with Related Compounds
Ethylcarbamic acid piperidin-4-yl ester hydrochloride belongs to a family of piperidine-containing carbamates that share structural similarities but differ in specific functional groups. Understanding these relationships provides valuable context for its chemical behavior and potential applications.
A closely related compound is ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride (CAS No. 64951-44-6), which differs by having an additional methyl group attached to the carbamate nitrogen. This methyl substitution alters the compound's physical properties and potentially its biological activity. With a molecular formula of C9H19ClN2O2 and a molecular weight of 222.71 g/mol, this analog demonstrates how minor structural modifications can impact a compound's characteristics.
Another related compound is ethyl 4-piperidinecarboxylate (CAS No. 1126-09-6), which features a direct carboxylic ester at the 4-position of the piperidine ring rather than a carbamate group . This structural difference significantly alters the compound's reactivity profile and potential applications.
Research Applications
Ethylcarbamic acid piperidin-4-yl ester hydrochloride has several potential research applications, particularly in pharmaceutical development and chemical synthesis.
Pharmaceutical Intermediates
Carbamates are widely used in the pharmaceutical industry due to their biological activity and ability to act as enzyme inhibitors. Ethylcarbamic acid piperidin-4-yl ester hydrochloride can potentially serve as an intermediate in the synthesis of therapeutic agents targeting various biological pathways. The carbamate functional group is known to confer specific pharmacodynamic properties that can be exploited in drug design.
The piperidine ring, a common structural motif in many pharmaceuticals, provides a versatile scaffold for developing compounds with diverse biological activities. When combined with the carbamate functionality, this creates opportunities for designing molecules with specific receptor binding profiles or enzyme inhibition capabilities.
Chemical Building Blocks
As a well-defined chemical entity with multiple functional groups, ethylcarbamic acid piperidin-4-yl ester hydrochloride can serve as a valuable building block in organic synthesis. The compound offers several reactive sites that can be selectively modified to create more complex molecules, making it useful in divergent synthesis strategies.
The presence of the hydrochloride salt form enhances the compound's stability during storage while maintaining its reactivity under controlled conditions. This dual property makes it particularly valuable in multi-step synthesis procedures where intermediate stability is crucial.
Research Findings
While specific research focusing exclusively on ethylcarbamic acid piperidin-4-yl ester hydrochloride is limited in the available search results, studies on similar carbamate compounds provide insight into potential properties and applications of this compound.
Carbamates have been extensively explored for their bactericidal properties and as scaffolds for designing inhibitors against specific enzymes or receptors. These findings suggest potential avenues for investigating ethylcarbamic acid piperidin-4-yl ester hydrochloride in similar applications.
The structural features of ethylcarbamic acid piperidin-4-yl ester hydrochloride, particularly the combination of the piperidine ring and the carbamate group, may confer specific binding properties to biological targets. The piperidine moiety, being a saturated heterocyclic compound, can potentially interact with various enzyme active sites or receptor binding pockets through hydrogen bonding and hydrophobic interactions.
Comparative Analysis with Related Carbamate Derivatives
Understanding ethylcarbamic acid piperidin-4-yl ester hydrochloride in the context of other carbamate derivatives provides valuable insights into its potential behavior and applications. The following table presents a comparative analysis of this compound with structurally related carbamate derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Ethylcarbamic acid piperidin-4-yl ester hydrochloride | C8H17ClN2O2 | 208.68 | Piperidine ring with carbamate ester at 4-position, ethyl group on carbamate nitrogen | Pharmaceutical intermediates, enzyme inhibition studies |
| Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride | C9H19ClN2O2 | 222.71 | Additional methyl group on carbamate nitrogen | Enzyme inhibition, receptor binding studies |
| Ethyl 4-piperidinecarboxylate | C8H15NO2 | 157.21 | Direct carboxylic ester at piperidine 4-position | Chemical synthesis, pharmaceutical intermediates |
This comparative analysis highlights the structural diversity within this class of compounds and how specific modifications can potentially influence their chemical properties and applications .
Future Research Directions
Given the limited specific information available on ethylcarbamic acid piperidin-4-yl ester hydrochloride, several research directions could yield valuable insights into this compound's properties and potential applications:
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Comprehensive physicochemical characterization including solubility profiles, stability studies, and spectroscopic analysis.
-
Evaluation of biological activities, particularly focusing on enzyme inhibition properties that are common among carbamate derivatives.
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Investigation of synthetic methodologies to optimize production and purification processes.
-
Structure-activity relationship studies comparing this compound with structural analogs to identify key features responsible for specific activities.
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Exploration of potential applications in pharmaceutical development, particularly as building blocks for more complex therapeutic candidates.
These research directions would contribute significantly to the understanding of ethylcarbamic acid piperidin-4-yl ester hydrochloride and potentially uncover novel applications in chemical and pharmaceutical research.
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